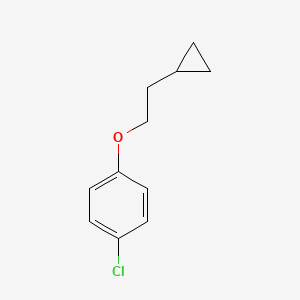

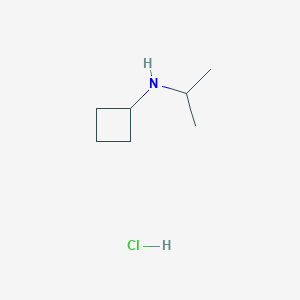

![molecular formula C10H5ClF3NO2S2 B2948055 3-[3-(Trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl chloride CAS No. 1909337-34-3](/img/structure/B2948055.png)

3-[3-(Trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is an organofluorine compound, which means it contains a carbon-fluorine bond. Organofluorine compounds are of some importance in the pharmaceutical industry and agrochemicals . Several notable pharmaceutical compounds have a trifluoromethyl group incorporated .

Synthesis Analysis

While specific synthesis methods for “3-[3-(Trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl chloride” were not found, trifluoromethyl-containing compounds can be synthesized through various methods. For instance, a multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate has been used to construct 3-trifluoromethyl-1,2,4-triazoles .

Aplicaciones Científicas De Investigación

Synthetic Pathways and Chemical Properties

A significant aspect of the research on 3-[3-(Trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl chloride is its role in synthetic chemistry, particularly in the development of compounds with potential biological activity. For instance, López et al. (2017) developed a synthetic pathway for the preparation of a series of 3-phenylsulfonyl-2-trifluoromethyl-1H-indoles, starting from readily available methyl-phenylsulfones. This process involves the use of trifluoroacetimidoyl chlorides and a copper (II) catalyst, highlighting the compound's utility in generating biologically active molecules (López et al., 2017).

Additionally, the reactivity and applications of sulfonyl chlorides in generating carbonic anhydrase inhibitors have been explored by Scozzafava et al. (2000), where perfluoroalkyl/aryl-substituted derivatives of aromatic/heterocyclic sulfonamides were synthesized as topical intraocular pressure-lowering agents. This research showcases the compound's versatility in medicinal chemistry and drug development (Scozzafava et al., 2000).

Liquid Crystalline Properties

The study of liquid crystalline properties of compounds containing sulfonyl chloride groups, such as the work by Bradley et al. (2002), has also been a focus. They synthesized a series of 1-alkyl-3-methylimidazolium salts exhibiting thermotropic phase behavior, demonstrating the compound's potential in the development of new materials with unique properties (Bradley et al., 2002).

Antimicrobial Applications

Research by Darwish et al. (2014) into novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety showed promising antimicrobial activities. This study underscores the importance of sulfonamide moieties, such as those derived from 3-[3-(Trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl chloride, in the development of new antimicrobial agents (Darwish et al., 2014).

Polymer Chemistry

Liu et al. (2013) synthesized fluorinated polyamides containing pyridine and sulfone moieties, demonstrating the compound's application in creating materials with high thermal stability, low dielectric constants, and excellent mechanical properties. This research highlights the compound's utility in the field of advanced polymer chemistry and materials science (Liu et al., 2013).

Propiedades

IUPAC Name |

3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3NO2S2/c11-19(16,17)8-5-18-15-9(8)6-2-1-3-7(4-6)10(12,13)14/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQPDZDJULXCAFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NSC=C2S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(Trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B2947975.png)

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide](/img/structure/B2947977.png)

![7-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid](/img/structure/B2947981.png)

![Tert-butyl N-[(2S)-1-(trifluoromethylsulfanyl)propan-2-yl]carbamate](/img/structure/B2947984.png)

![11-[(Furan-2-yl)methyl]-10-(methylsulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2947988.png)

![Lithium;2-acetyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2947992.png)

![N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2947993.png)

![Tert-butyl 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B2947994.png)